![molecular formula C20H20N2O3 B4007974 N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)

N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide

Overview

Description

Synthesis Analysis

The synthesis of N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide and similar compounds involves complex chemical reactions. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, variably substituted at the carbon adjacent to the amide nitrogen, were synthesized and evaluated as opioid kappa agonists. These studies highlight the synthesis pathways that utilize racemic or chiral amino acids to introduce alkyl and aryl substituents, contributing to the compound's activity and properties (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide has been elucidated using various analytical techniques. Studies have demonstrated the importance of conformational analysis in developing potent compounds, revealing how certain configurations can enhance biological activity (Costello et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving these compounds often explore the reactivity of the pyrrolidinyl and acetamide groups under different conditions. The creation of novel compounds through reactions such as ozonation and catalytic hydrogenation has been reported, leading to intermediates and derivatives with varied biological activities (Kuznecovs et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in determining the compound's suitability for further applications. Studies on similar compounds have detailed their crystallization in specific systems and the influence of intermolecular hydrogen bonds on their stability and structure (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are essential for understanding the potential applications of these compounds. Research has delved into their antimicrobial activities, demonstrating how structural modifications can impact their efficacy against different microbial strains (Ugwu & Okoro, 2014).

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationship

Research has demonstrated the potential of compounds structurally related to N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide in the synthesis of opioid kappa agonists. These studies focused on understanding the structure/activity relationships, leading to the discovery of compounds with potent analgesic effects and minimal side effects, contributing significantly to the development of new therapeutic agents (Barlow et al., 1991).

Antioxidant Properties

The exploration of antioxidant activities of related compounds has shown promising results. For instance, the study of derivatives of pyrrolidinyl acetamides revealed significant antioxidant activity, indicating potential for the treatment of oxidative stress-related diseases (Nguyen et al., 2022).

Anticancer Activity

Derivatives of N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide have been synthesized and evaluated for their anticancer activities. Molecular docking and structural analysis have provided insights into their interactions with cancer-related targets, offering new avenues for cancer treatment research (Sharma et al., 2018).

Inflammation and Analgesic Effects

The anti-inflammatory and analgesic properties of acetamide derivatives have been investigated, showing their potential as safer alternatives for pain management and inflammation treatment. These studies contribute to the understanding of the pharmacological profiles of these compounds and their possible therapeutic applications (Fayed et al., 2021).

Kinase Inhibition and Drug Development

Research into the kinase inhibitory activities of related compounds has identified promising candidates for the development of drugs targeting specific kinases involved in disease processes, particularly cancer. These findings are crucial for the design of targeted therapies with improved efficacy and reduced side effects (Fallah-Tafti et al., 2011).

properties

IUPAC Name |

N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13-4-8-16(9-5-13)21(15(3)23)18-12-19(24)22(20(18)25)17-10-6-14(2)7-11-17/h4-11,18H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROPYLIYALJKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CC=C(C=C3)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

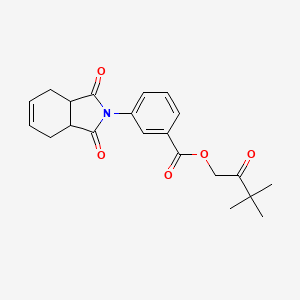

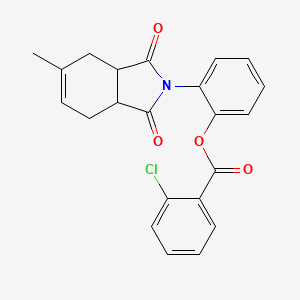

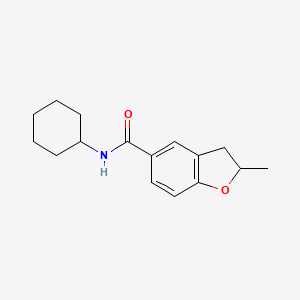

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-hydroxy-3-(4-methoxy-2-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B4007920.png)

![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007923.png)

![3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4007934.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007936.png)

![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)

![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)

![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)

![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)

![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)

![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)